

# physicochemical properties of trans-2- Fluorocyclopropanecarboxylic acid

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## Compound of Interest

Compound Name: *trans-2-  
Fluorocyclopropanecarboxylic acid*

Cat. No.: B174435

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of **trans-2-Fluorocyclopropanecarboxylic acid**, a key building block in modern drug discovery. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide combines predicted values from chemical suppliers with established experimental protocols for property determination.

## Chemical Identity

Identifier	Value
IUPAC Name	trans-2-fluorocyclopropane-1-carboxylic acid
Synonyms	(1R,2S)-2-fluorocyclopropane-1-carboxylic acid; (trans)-2-Fluorocyclopropanecarboxylic acid
CAS Number	130340-04-4
Molecular Formula	C <sub>4</sub> H <sub>5</sub> FO <sub>2</sub>
Molecular Weight	104.08 g/mol
SMILES	O=C(O)C1C(F)C1
InChI	InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1

## Physicochemical Properties

Quantitative physicochemical data for **trans-2-Fluorocyclopropanecarboxylic acid** is not widely available in published literature. The following table summarizes predicted values from chemical suppliers and calculated topological parameters. These values are useful for initial computational models and guiding experimental design but should be confirmed experimentally.

Table 2.1: Predicted Physicochemical Data

Property	Predicted Value	Source
Melting Point	41-42 °C	<a href="#">[1]</a>
Boiling Point	202.3 ± 33.0 °C	<a href="#">[1]</a>
pKa	4.00 ± 0.11	<a href="#">[1]</a>
Density	1.35 ± 0.1 g/cm <sup>3</sup>	<a href="#">[1]</a>

Table 2.2: Calculated Topological and Molecular Properties

Property	Value	Source
Topological Polar Surface Area (TPSA)	37.3 Å <sup>2</sup>	<a href="#">[2]</a>
Number of Rotatable Bonds	1	<a href="#">[2]</a>
Number of H-bond Acceptors	2	<a href="#">[2]</a>
Number of H-bond Donors	1	<a href="#">[2]</a>
Fraction Csp <sup>3</sup>	0.75	<a href="#">[2]</a>

For comparative context, the properties of structurally related cyclopropane and cyclobutane derivatives can offer insights into the potential behavior of **trans-2-Fluorocyclopropanecarboxylic acid**.

## Experimental Protocols

Detailed experimental procedures for the determination of the physicochemical properties of this specific compound are not published. However, standard methodologies for small molecules, particularly fluorinated carboxylic acids, are well-established.

The acidity (pKa) of fluorinated compounds can be precisely determined by monitoring the chemical shift of the fluorine atom using <sup>19</sup>F-NMR spectroscopy as a function of pH.[\[3\]](#)

- Sample Preparation: A stock solution of **trans-2-Fluorocyclopropanecarboxylic acid** is prepared in a suitable solvent (e.g., a methanol/water mixture).
- Titration: The sample is titrated with a series of buffers of known pH.
- NMR Acquisition: A <sup>19</sup>F-NMR spectrum is acquired for the sample at each pH point.
- Data Analysis: The change in the <sup>19</sup>F chemical shift ( $\delta$ ) is plotted against the pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to derive the pKa value, which corresponds to the pH at the inflection point of the curve.

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.[\[4\]](#)

- System Preparation: Equal volumes of 1-octanol (pre-saturated with water) and water (pre-saturated with 1-octanol) are combined in a flask.
- Compound Addition: A known amount of **trans-2-Fluorocyclopropanecarboxylic acid** is added to the biphasic system. The ideal logP range for oral drugs is often considered to be between 1 and 5.[4][5]
- Equilibration: The flask is sealed and agitated (shaken) until the compound has fully partitioned between the two phases and equilibrium is reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
- Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Structural confirmation of synthesized **trans-2-Fluorocyclopropanecarboxylic acid** relies on standard spectroscopic methods.

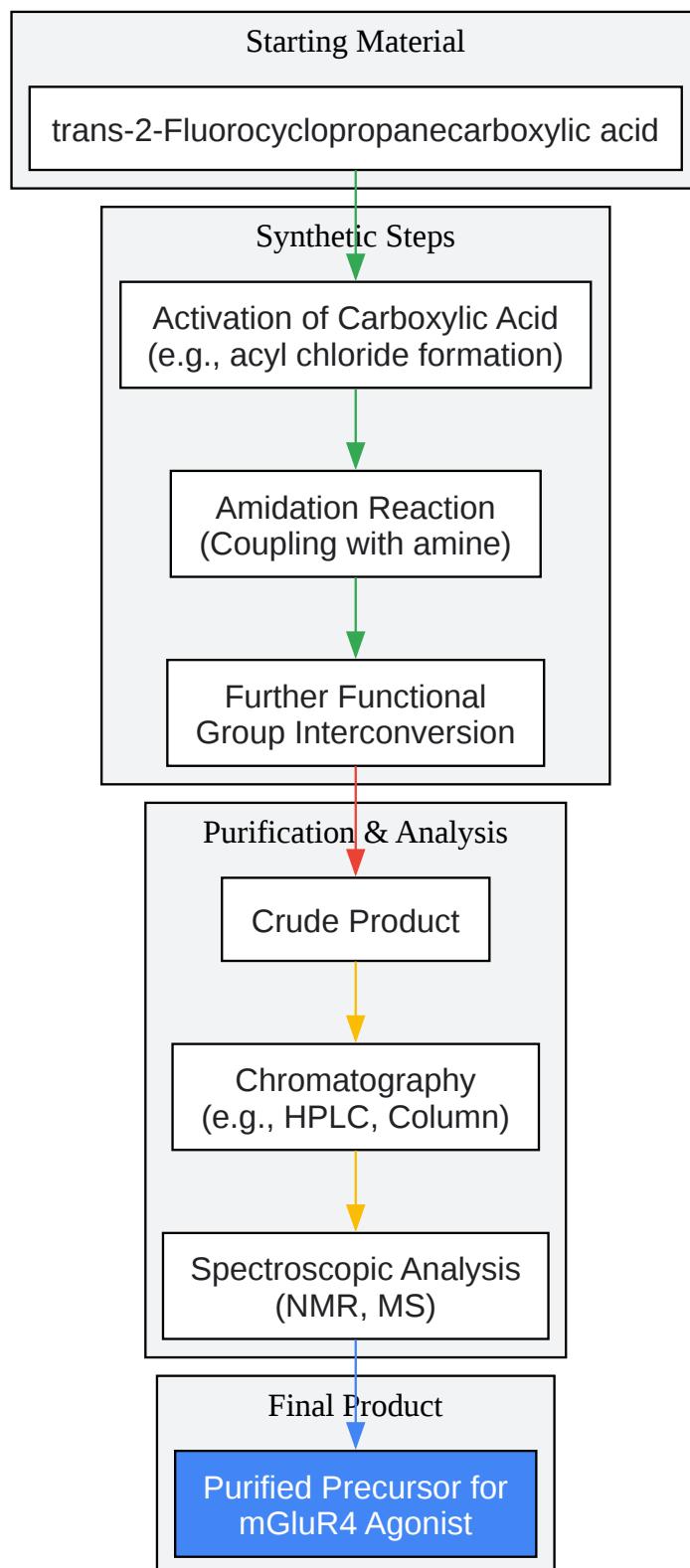
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Provides information on the proton environment in the molecule. The spectrum for the (1S,2R) enantiomer, a form of the trans configuration, is available and can be used as a reference.[6]
  - $^{13}\text{C}$  NMR: Identifies the number and type of carbon atoms.
  - $^{19}\text{F}$  NMR: Directly observes the fluorine atom, providing information about its electronic environment.
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the elemental composition.

## Role in Drug Discovery & Relevant Biological Pathways

Fluorinated cyclopropane scaffolds are highly valued in medicinal chemistry. The introduction of a cyclopropyl ring can increase metabolic stability, fix conformation, and improve potency, while the fluorine atom can modulate electronic properties and binding interactions.<sup>[7]</sup>

**trans-2-Fluorocyclopropanecarboxylic acid** serves as a crucial intermediate for synthesizing biologically active molecules. For example,  $\alpha$ -amino- $\beta$ -fluorocyclopropanecarboxylic acids, derived from this core structure, have been investigated as glutamic acid analogs. These analogs have shown agonist activity towards the metabotropic glutamate receptor subtype 4 (mGluR4), a target for neurological disorders.<sup>[8]</sup>

The following diagram illustrates a generalized workflow for the utilization of **trans-2-Fluorocyclopropanecarboxylic acid** as a starting material in the synthesis of a more complex, biologically active molecule, such as a precursor to an mGluR4 agonist.



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Caption: Synthetic workflow for a biologically active precursor.

This logical flow demonstrates the progression from the initial building block through key chemical transformations and purification steps to yield a final compound ready for biological evaluation. The use of **trans-2-Fluorocyclopropanecarboxylic acid** in this pathway highlights its importance in accessing novel chemical matter for drug development programs.

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- To cite this document: BenchChem. [physicochemical properties of trans-2-Fluorocyclopropanecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b174435#physicochemical-properties-of-trans-2-fluorocyclopropanecarboxylic-acid>]

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